2-(Azetidin-3-yl)-4-(trifluoromethyl)pyrimidine hydrochloride
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Overview
Description
2-(Azetidin-3-yl)-4-(trifluoromethyl)pyrimidine hydrochloride is a chemical compound characterized by its unique structure, which includes an azetidine ring, a pyrimidine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azetidin-3-yl)-4-(trifluoromethyl)pyrimidine hydrochloride typically involves multiple steps, starting with the construction of the azetidine ring followed by the introduction of the pyrimidine and trifluoromethyl groups. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the azetidine ring.
Halogenation and Substitution Reactions: These steps introduce the trifluoromethyl group into the pyrimidine ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to improve the compound's stability and solubility.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 2-(Azetidin-3-yl)-4-(trifluoromethyl)pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution Reactions: These reactions involve the replacement of one or more atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reagents: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution Reagents: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.
Scientific Research Applications
2-(Azetidin-3-yl)-4-(trifluoromethyl)pyrimidine hydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a tool in biological studies to investigate molecular interactions and pathways.
Medicine: The compound has potential therapeutic applications, including as an antiviral, antibacterial, or anticancer agent.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(Azetidin-3-yl)-4-(trifluoromethyl)pyrimidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
2-(Azetidin-3-yl)-2-alkylpropanoic acids: These compounds are structurally similar but differ in their functional groups and biological activities.
2-Azetidinone derivatives: These compounds share the azetidine ring but have different substituents and applications.
Uniqueness: 2-(Azetidin-3-yl)-4-(trifluoromethyl)pyrimidine hydrochloride is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties compared to similar compounds. This feature makes it particularly valuable in specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
2-(azetidin-3-yl)-4-(trifluoromethyl)pyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3.ClH/c9-8(10,11)6-1-2-13-7(14-6)5-3-12-4-5;/h1-2,5,12H,3-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFHJOLMFRHQCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC=CC(=N2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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